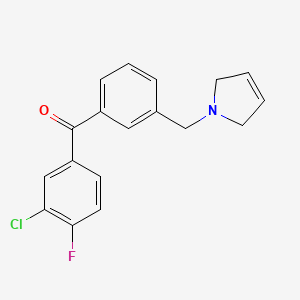

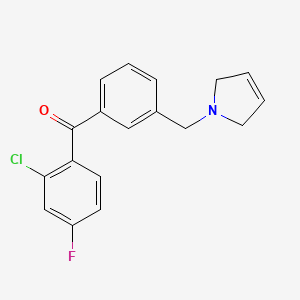

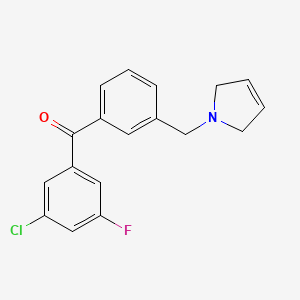

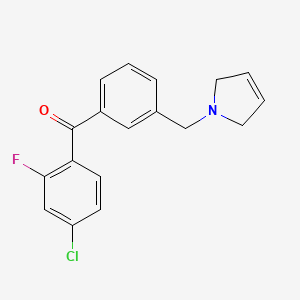

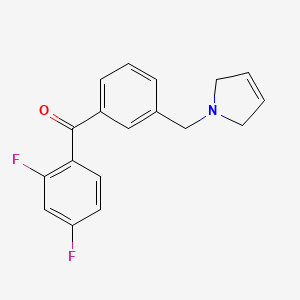

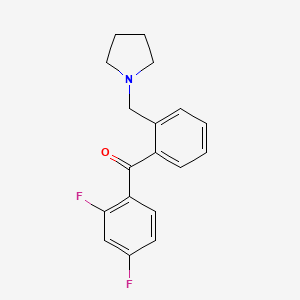

2,4-二氟-2'-吡咯烷甲基二苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzophenone derivatives can be achieved through various methods. For instance, the paper titled "Synthesis and characterization of novel polyimides derived from 4,4’-bis(5-amino-2-pyridinoxy)benzophenone" describes the synthesis of a diamine monomer that is used to react with aromatic dianhydrides to prepare polyimides containing pyridine and ketone units . Although this does not directly describe the synthesis of 2,4-Difluoro-2'-pyrrolidinomethyl benzophenone, it provides a method for synthesizing related compounds that contain benzophenone as part of their structure.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is characterized by the presence of ketone and, in some cases, pyridine units. The paper on polyimides derived from benzophenone derivatives highlights the influence of these units on the properties of the resultant polymers . The presence of ketone groups typically contributes to the rigidity and thermal stability of the molecules.

Chemical Reactions Analysis

Benzophenone derivatives are known to participate in various chemical reactions. For example, the paper "2-(Trifluoromethylsulfonyloxy)pyridine as a Reagent for the Ketone Synthesis from Carboxylic Acids and Aromatic Hydrocarbons" discusses the use of a pyridine derivative to intermolecularly dehydrate benzoic acid and aromatic hydrocarbons to yield benzophenones . This suggests that similar methods could potentially be applied to synthesize 2,4-Difluoro-2'-pyrrolidinomethyl benzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. The polyimides derived from benzophenone discussed in the first paper exhibit high glass transition temperatures, thermal stability, and good mechanical properties . These properties are indicative of the potential of benzophenone derivatives to be used in high-performance materials. The photoreaction of benzophenone with other compounds, as described in the third paper, also highlights the reactivity of benzophenone derivatives under different pH conditions, which can lead to various substitution and reduction reactions .

科学研究应用

1. 光化学反应和光催化

- 二苯甲酮衍生物,包括 2,4-二氟二苯甲酮,因其在 [2 + 2] 光化学加成和 Paternò-Büchi 反应中的作用而受到研究。这些反应是温度依赖性的,涉及形成三重态 1,4-二自由基,对有机合成和光化学应用具有影响 (Hei 等人,2005 年)。

- 在材料科学中,二苯甲酮衍生物用于合成特定的化合物,如 2-酰基噻吩,展示了它们在有机合成中的效用和创造新材料的潜力 (Keumi 等人,1988 年)。

2. 环境科学

- 对二苯甲酮衍生物的研究,包括这些化合物在水生环境中的光催化降解,对于了解其环境影响和开发减轻其在水体中存在的方法至关重要。这包括对使用诸如钴铁氧体等催化剂降解二苯甲酮-3(一种与 2,4-二氟-2'-吡咯烷甲基二苯甲酮在结构上相关的化合物)的研究 (Pan 等人,2017 年)。

3. 分析化学

- 二苯甲酮衍生物在分析方法中也具有相关性,例如在使用金属有机框架 (MOF) 等材料的萃取技术分析各种样品中的二苯甲酮时。这突出了它们在改进分析方法和环境监测中的作用 (Li 等人,2015 年)。

属性

IUPAC Name |

(2,4-difluorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCJLKQSQWINJMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643672 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-2'-pyrrolidinomethyl benzophenone | |

CAS RN |

898775-03-6 |

Source

|

| Record name | (2,4-Difluorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。